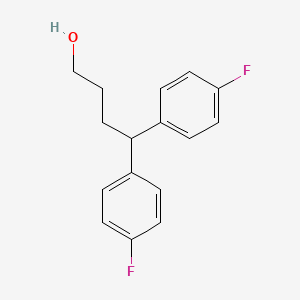

4,4-Bis(4-fluorophenyl)butan-1-ol

Descripción

Significance of Fluorine in Organic Chemistry and Molecular Design

Fluorine's unique properties make it a powerful tool in molecular design. As the most electronegative element, it can significantly influence the electronic environment of a molecule, affecting its reactivity, acidity, and basicity. bohrium.commdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which often imparts enhanced thermal and metabolic stability to fluorinated compounds. bohrium.comchemicalbook.com This increased stability can be a desirable trait, for instance, in the development of pharmaceuticals, by prolonging their active lifetime within the body.

Furthermore, the substitution of hydrogen with fluorine, which is similar in size, can lead to significant changes in a molecule's conformation and lipophilicity. nih.gov An increase in lipophilicity can improve a compound's ability to pass through cell membranes, potentially enhancing its bioavailability. researchgate.net These modifications are critical in the fields of medicinal chemistry and materials science, where precise control over molecular properties is paramount.

Overview of Organofluorine Compound Classes and their Research Relevance

Organofluorine compounds are broadly categorized based on their structure and the nature of the carbon-fluorine bond. These classes include fluorocarbons, hydrofluorocarbons (HFCs), perfluorinated compounds, and fluoropolymers, among others. acs.org Their applications are diverse, ranging from refrigerants and solvents to life-saving pharmaceuticals and advanced materials like Teflon. acs.org

In the pharmaceutical industry, approximately 20% of all commercialized drugs contain fluorine. researchgate.net Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). researchgate.netnewdrugapprovals.org In agriculture, fluorinated compounds are integral to many pesticides and herbicides. researchgate.net The research relevance of these compounds is driven by their potential to address significant challenges in medicine, materials science, and beyond. newdrugapprovals.org

Structural Classification of 4,4-Bis(4-fluorophenyl)butan-1-ol within Fluorinated Aromatic Alcohols

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50337-85-4 |

| Molecular Formula | C₁₆H₁₆F₂O |

| Molecular Weight | 262.3 g/mol |

| SMILES | C(CC(c1ccc(cc1)F)c2ccc(cc2)F)CO |

| InChIKey | BMPMPXFWCYAFJO-UHFFFAOYSA-N |

Data sourced from multiple references. nih.govnewdrugapprovals.orgnih.govlifetechnology.com

Research Landscape and Key Challenges in Fluorine Chemistry

The field of fluorine chemistry is dynamic, with ongoing research focused on developing new and more efficient methods for introducing fluorine into organic molecules. bohrium.comchemicalbook.com A significant challenge lies in the handling of highly reactive and often hazardous fluorinating agents. chemicalbook.com Researchers are continuously seeking safer and more selective reagents and catalysts. bohrium.comchemicalbook.com

Another key challenge is the development of methods for late-stage fluorination, which would allow for the introduction of fluorine at a later point in a synthetic sequence. bohrium.com This would provide greater flexibility in the design and synthesis of complex fluorinated molecules. The environmental impact of some organofluorine compounds, such as certain fluorinated gases that contribute to global warming, also presents a challenge and an area of active research aimed at finding more sustainable alternatives. lifetechnology.com

Detailed Research Findings on this compound

Research on this compound has primarily focused on its synthesis and its role as a key intermediate in the preparation of other complex molecules, particularly in the pharmaceutical field.

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reduction of 4,4-bis(4-fluorophenyl)butanoic acid. bohrium.comnewdrugapprovals.org

Table 2: Synthesis of this compound

| Step | Reagents and Conditions |

| Starting Material | 4,4-bis(4-fluorophenyl)butanoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄), potassium carbonate (K₂CO₃) in 2-methyltetrahydrofuran (B130290) at 0-10°C. |

| Work-up | Quenching with water and sodium hydroxide (B78521) solution. |

| Yield | Approximately 92.6% |

This synthesis method provides a high yield of the desired product. bohrium.com

Application as a Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. It is a known intermediate in the production of the antipsychotic drugs penfluridol (B1679229) and fluspirilene. newdrugapprovals.orgdocumentsdelivered.com The synthesis of these drugs involves the further functionalization of the butanol side chain of this compound. For instance, in the synthesis of fluspirilene, the hydroxyl group of the butanol is typically converted to a leaving group, such as a bromide, to allow for alkylation of a spirocyclic amine. documentsdelivered.com

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-bis(4-fluorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2O/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h3-10,16,19H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPMPXFWCYAFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCO)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198378 | |

| Record name | 4,4-Bis(4-fluorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50337-85-4 | |

| Record name | 4-Fluoro-δ-(4-fluorophenyl)benzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50337-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Bis(4-fluorophenyl)butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050337854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Bis(4-fluorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-bis(4-fluorophenyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-BIS(4-FLUOROPHENYL)BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSJ5AG2ZVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Bis 4 Fluorophenyl Butan 1 Ol

Synthesis of Key Precursors for 4,4-Bis(4-fluorophenyl)butan-1-ol

The synthesis of this compound is fundamentally dependent on the availability of its direct carboxylic acid precursor. The synthetic strategies, therefore, are primarily aimed at constructing this key intermediate.

Synthesis of 4,4-Bis(4-fluorophenyl)butanoic Acid

The immediate and principal precursor for the synthesis of this compound is 4,4-bis(4-fluorophenyl)butanoic acid. chemicalbook.com While this carboxylic acid is crucial, detailed, step-by-step synthetic procedures for its preparation are not extensively documented in readily available literature. However, its structure suggests a synthesis involving the formation of a carbon-carbon bond between a precursor bearing the bis(4-fluorophenyl)methyl group and a three-carbon chain that can be converted to a carboxylic acid.

Friedel-Crafts Acylation Approaches to Related Intermediates

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for creating carbon-carbon bonds and are relevant for synthesizing precursors to compounds like this compound. researchgate.netsioc-journal.cn These reactions typically involve the acylation or alkylation of an aromatic ring in the presence of a Lewis acid catalyst. vedantu.com

A relevant example is the synthesis of 4-(4-fluorobenzoyl)butyric acid, a key intermediate for various pharmaceutical compounds. This process involves the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride (B1165640), using aluminum chloride as the catalyst in a solvent such as methylene (B1212753) chloride or ethylene (B1197577) dichloride. google.comchemicalbook.com The reaction is typically conducted at low temperatures (10-15°C) to control selectivity. google.com The mechanism involves the formation of an acylium ion from the reaction of glutaric anhydride with aluminum chloride, which then acts as the electrophile in the substitution reaction with fluorobenzene. vedantu.comstackexchange.comyoutube.com

Another related reaction is the Friedel-Crafts alkylation of aromatic compounds with γ-butyrolactone. researchgate.netpublish.csiro.au For instance, reacting p-difluorobenzene with γ-butyrolactone and aluminum chloride has been shown to produce a difluoroindanone derivative rather than a linear butanoic acid, indicating that intramolecular cyclization can be a competing and sometimes dominant pathway. publish.csiro.au The use of solid acid catalysts, such as heteropolyacids, has also been explored for the reaction of aromatic compounds with γ-butyrolactone to produce phenylbutyric acid derivatives. researchgate.netgoogle.com

Direct Synthetic Routes to this compound

The most direct route to synthesizing this compound involves the chemical reduction of its corresponding carboxylic acid.

Reductive Methodologies (e.g., Lithium Aluminum Hydride Reduction)

The conversion of 4,4-bis(4-fluorophenyl)butanoic acid to this compound is effectively achieved through reduction with a powerful reducing agent. chemicalbook.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. chemicalbook.com LiAlH₄ is a strong, nucleophilic reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols. chemicalbook.com The reaction proceeds by the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the carboxylic acid. chemicalbook.com Unlike milder reducing agents such as sodium borohydride, LiAlH₄ is sufficiently reactive to reduce the carboxyl group completely to a primary alcohol. chemicalbook.com The reaction must be carried out in an anhydrous aprotic solvent, such as 2-methyltetrahydrofuran (B130290), to prevent the violent reaction of LiAlH₄ with water. chemicalbook.com

Optimization of Reaction Conditions and Yields

The efficiency of the reduction of 4,4-bis(4-fluorophenyl)butanoic acid is highly dependent on the reaction conditions. A documented procedure highlights the key parameters for achieving a high yield. chemicalbook.com The reaction is performed by slowly adding lithium aluminum hydride to a solution of the carboxylic acid in 2-methyltetrahydrofuran. chemicalbook.com The presence of potassium carbonate has also been noted in the reaction mixture. chemicalbook.com

Key parameters for this synthesis are outlined in the table below.

| Parameter | Value/Condition | Purpose |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Reduces the carboxylic acid to a primary alcohol. chemicalbook.com |

| Solvent | 2-Methyltetrahydrofuran | Anhydrous aprotic solvent to solubilize reactants and prevent LiAlH₄ decomposition. chemicalbook.com |

| Temperature | 0 - 10 °C | Controls the reactivity of LiAlH₄, minimizing side reactions. chemicalbook.com |

| Reaction Time | 1 - 2 hours | Allows the reaction to proceed to completion. chemicalbook.com |

| Quenching Agents | Water, 15% Sodium Hydroxide (B78521) Solution | Safely neutralizes excess LiAlH₄ and hydrolyzes the aluminum alkoxide intermediate to the final alcohol product. chemicalbook.com |

| Isolation | Filtration and Concentration | Removes inorganic byproducts and solvent to isolate the final product. chemicalbook.com |

| Reported Yield | 92.6% | Indicates a highly efficient and optimized process. chemicalbook.com |

This interactive table summarizes the optimized conditions for the synthesis of this compound via reduction.

Chemical Transformations and Derivatization of this compound

The primary alcohol functional group in this compound is the main site for its chemical transformations and derivatization.

One of the fundamental transformations is its oxidation back to the parent carboxylic acid. Using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can convert the primary alcohol into 4,4-bis(4-fluorophenyl)butanoic acid.

Derivatization reactions are employed to modify the chemical structure for various purposes, including altering physicochemical properties or for analytical detection. mdpi-res.comgreyhoundchrom.commdpi.com For a primary alcohol like this compound, a common derivatization is esterification. Through Fischer esterification, the alcohol can react with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. researchgate.netyoutube.comuakron.edu This reaction introduces a new functional group and can significantly change the molecule's polarity and volatility.

Another potential derivatization involves converting the alcohol into a silyl (B83357) ether. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com This is a frequent strategy in gas chromatography to increase the volatility and thermal stability of analytes.

The table below summarizes key chemical transformations.

| Reaction Type | Reagents | Product Type |

| Oxidation | Potassium Permanganate, Chromium Trioxide | Carboxylic Acid (4,4-Bis(4-fluorophenyl)butanoic acid) |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester researchgate.netyoutube.com |

| Silylation | BSTFA, MSTFA | Silyl Ether mdpi.com |

| Electrophilic Aromatic Substitution | Bromine, Nitric Acid | Substituted Phenyl Rings |

This interactive table outlines potential derivatization and transformation reactions for this compound.

Conversion to Halogenated Derivatives (e.g., Chlorinated Analogues)

A key transformation of this compound is its conversion to halogenated analogues, particularly chlorinated derivatives. This is typically achieved through nucleophilic substitution of the hydroxyl group. A common method involves reacting the alcohol with thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine (B92270). chemicalbook.com The reaction is generally conducted in a solvent like toluene (B28343) at elevated temperatures, leading to the formation of 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene). chemicalbook.com This transformation is a critical step in the synthesis of various other compounds where a halogenated alkyl chain is required.

Table 1: Synthesis of 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene)

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Thionyl chloride, Pyridine (catalyst) | Toluene | 80°C ±10°C | 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene) |

Data sourced from ChemicalBook. chemicalbook.com

Oxidation Reactions

The primary alcohol functionality of this compound can be oxidized to yield corresponding aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the use of a milder oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the corresponding aldehyde, 4,4-bis(4-fluorophenyl)butanal. Stronger oxidizing agents, such as potassium permanganate or chromium trioxide, will typically lead to the formation of 4,4-bis(4-fluorophenyl)butanoic acid. This butanoic acid derivative is also a key starting material for the synthesis of this compound via reduction. chemicalbook.com

Nucleophilic and Electrophilic Reactivity of the Butanol Moiety and Aromatic Rings

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule.

Butanol Moiety:

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can react with electrophiles, such as in esterification reactions with carboxylic acids or their derivatives.

Electrophilic Reactivity: The carbon atom attached to the hydroxyl group can become electrophilic, particularly after protonation of the hydroxyl group, facilitating nucleophilic substitution reactions.

Aromatic Rings:

Electrophilic Aromatic Substitution: The two 4-fluorophenyl groups can undergo electrophilic aromatic substitution reactions. The fluorine atoms are ortho, para-directing, but deactivating due to their high electronegativity. However, reactions such as nitration or halogenation can occur under specific conditions.

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution is possible, particularly if there are strong electron-withdrawing groups on the ring.

Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic properties. nih.gov The electrophilic sulfur atom in sulfenic acid is susceptible to attack by various nucleophiles. nih.gov This dual reactivity concept can be analogously applied to understand the potential reaction pathways of complex molecules like this compound.

Broader Methodological Advances in Fluorinated Alcohol Synthesis

The synthesis of fluorinated organic compounds, including alcohols, is a rapidly evolving field. Novel methods are continuously being developed to introduce fluorine atoms with high selectivity and efficiency.

Photoinduced Decarboxylative Cross-Coupling Strategies

A novel and robust methodology for synthesizing fluorinated allylic alcohols involves a photoinduced decarboxylative and dehydrogenative cross-coupling reaction. rsc.orgrsc.org This strategy allows for the conversion of a wide range of α-fluoroacrylic acids and various alcohols into the desired fluorinated allylic alcohols with high Z-stereoselectivity under mild conditions. rsc.orgrsc.org This approach represents a significant advancement for constructing structurally important fluorinated building blocks. rsc.org

Selective C-H Bond Fluorination in Alcohol Scaffolds

The direct and selective fluorination of C-H bonds is a highly sought-after transformation in organic chemistry. rsc.org Recent advancements have demonstrated the use of photocatalysis for the selective fluorination of alkyl C-H bonds. rsc.org For instance, using Selectfluor® as the fluorine source and anthraquinone (B42736) as a photocatalyst, it is possible to generate cationic N-radicals that can selectively fluorinate unactivated C-H bonds. rsc.org This method holds promise for the late-stage functionalization of complex molecules, including alcohol scaffolds, by enabling the direct replacement of a hydrogen atom with fluorine. rsc.orgchemistryworld.com

Enzymatic and Biocatalytic Approaches to Fluorinated Compounds

Biocatalytic fluorination is an emerging field that utilizes enzymes to catalyze the introduction of fluorine into organic molecules. numberanalytics.com This approach offers a sustainable and efficient alternative to traditional chemical methods. numberanalytics.com

Fluorinases: These enzymes can catalyze the direct fluorination of organic compounds using fluoride (B91410) ions. numberanalytics.comnumberanalytics.com

Other Enzymes: Other enzymes like halohydrin dehalogenases can produce fluorohydrins, which are precursors to other fluorinated compounds. numberanalytics.com

Directed evolution strategies are being employed to enhance the activity, selectivity, and stability of these biocatalysts. numberanalytics.com The integration of biocatalytic fluorination with other catalytic processes is also being explored to create complex fluorinated molecules with high precision. numberanalytics.com This enzymatic approach is considered one of the most effective and promising methods for the synthesis of fluorinated compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene) |

| 4,4-bis(4-fluorophenyl)butanoic acid |

| 4,4-bis(4-fluorophenyl)butanal |

| Thionyl chloride |

| Pyridine |

| Toluene |

| Potassium permanganate |

| Chromium trioxide |

| Pyridinium chlorochromate (PCC) |

| α-fluoroacrylic acids |

| Selectfluor® |

| Anthraquinone |

| Cysteine sulfenic acids |

| Halohydrin dehalogenases |

Utilization of Fluorinated Alcohols as Reaction Media and Promoters in Organic Synthesis

The use of fluorinated alcohols as solvents and promoters has become a significant strategy in modern organic synthesis. nih.gov Compounds like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) possess a unique combination of properties that enable or accelerate a wide range of chemical reactions, including those that are challenging to perform in conventional solvents. researchgate.netrsc.org

The remarkable capabilities of these solvents stem from several key physicochemical characteristics. researchgate.net The presence of highly electronegative fluorine atoms results in a strong inductive effect, making the hydroxyl proton significantly more acidic compared to their non-fluorinated analogs. acs.orgnih.gov This enhanced acidity is coupled with a strong ability to donate hydrogen bonds, while their steric bulk and the electron-withdrawing nature of the fluoroalkyl groups render them very poor nucleophiles. nih.govresearchgate.netacs.org This combination allows them to activate electrophiles and stabilize cationic intermediates and transition states through hydrogen bonding without interfering as nucleophiles. researchgate.netrsc.org

Due to these properties, fluorinated alcohols can:

Act as a Reaction Medium and Promoter: They can function as the solvent and simultaneously promote the reaction, often precluding the need for an additional Lewis or Brønsted acid catalyst. nih.govresearchgate.net HFIP, for instance, has been shown to promote the disulfidation and diselenation of unsaturated carbon-carbon bonds under mild conditions where other solvents fail. acs.orgnih.gov

Enhance Reactivity and Selectivity: Their high ionizing power and ability to form complex hydrogen-bond networks can dramatically influence reaction pathways, leading to enhanced rates and improved selectivity. acs.orgnih.govingentaconnect.com

Serve as Green Solvents: TFE, in particular, is often considered a more environmentally friendly alternative to many traditional organic solvents. ingentaconnect.comresearchgate.net

This "magic" effect has been leveraged in numerous transformations, including nucleophilic substitutions, C-H functionalization, polyene cyclizations, and electrophilic additions to alkenes. nih.govrsc.orgacs.orgnih.gov

Table 3: Properties of Common Fluorinated Alcohol Solvents

| Solvent | Formula | pKa (in water) | Boiling Point | Key Properties | Reference(s) |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4 | 74 °C | Strong H-bond donor, high ionizing power, low nucleophilicity, green solvent. | acs.orgingentaconnect.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 | 59 °C | Highly acidic H-bond donor, very low nucleophilicity, high polarity, stabilizes cations. | researchgate.netacs.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization of 4,4 Bis 4 Fluorophenyl Butan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For 4,4-Bis(4-fluorophenyl)butan-1-ol, the analysis of ¹³C, ¹H, and ¹⁹F nuclei offers a complete picture of its structure.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon environments in the molecule. The symmetry of the two 4-fluorophenyl groups means that their corresponding carbons are chemically equivalent. The chemical shifts are influenced by the electronegativity of adjacent atoms, particularly the oxygen of the hydroxyl group and the fluorine atoms on the phenyl rings.

The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and would appear downfield. Conversely, the carbons of the aromatic rings directly bonded to fluorine (C4') will show a large chemical shift and a characteristic splitting pattern due to carbon-fluorine coupling (¹JCF). The expected chemical shifts can be estimated by comparing with data from similar structures like butan-1-ol and 4-phenylbutanol. docbrown.infochemicalbook.com For butan-1-ol, the carbon signals appear at approximately δ 62.5 (C1), 34.9 (C2), 19.2 (C3), and 13.9 (C4) ppm. docbrown.info The presence of the bulky and electron-withdrawing bis(4-fluorophenyl)methyl group at C4 will shift these signals.

Predicted ¹³C NMR Chemical Shifts for this compound

This table presents predicted data based on the analysis of structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| C1 (-CH₂OH) | ~62 | Triplet (t) |

| C2 (-CH₂-) | ~34 | Triplet (t) |

| C3 (-CH₂-) | ~30 | Triplet (t) |

| C4 (-CH-) | ~45 | Doublet (d) |

| C1' (Ar-C) | ~140 | Singlet (s) |

| C2'/C6' (Ar-CH) | ~129 | Doublet (d) |

| C3'/C5' (Ar-CH) | ~115 | Doublet (d, d) |

| C4' (Ar-CF) | ~161 | Doublet (d) |

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, five distinct proton signals are expected.

The aromatic region would show two sets of signals corresponding to the protons on the two equivalent 4-fluorophenyl rings. These typically appear as a pair of doublets (or a complex multiplet resembling a doublet of doublets) due to coupling with both neighboring protons and the fluorine atom. The protons of the butanol chain will appear in the upfield region. The -CH₂OH protons (H1) would be a triplet, coupled to the adjacent methylene (B1212753) protons (H2). The methine proton (H4), being attached to the two phenyl rings, would be deshielded relative to the other aliphatic protons and appear as a multiplet. The signal for the hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. docbrown.info

Predicted ¹H NMR Chemical Shifts for this compound

This table presents predicted data based on the analysis of structurally similar compounds.

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H1 (-CH₂OH) | ~3.6 | Triplet (t) | 2H |

| H2 (-CH₂-) | ~1.6 | Multiplet (m) | 2H |

| H3 (-CH₂-) | ~2.1 | Multiplet (m) | 2H |

| H4 (-CH-) | ~3.9 | Multiplet (m) | 1H |

| H2'/H6' & H3'/H5' (Ar-H) | ~7.0-7.3 | Multiplet (m) | 8H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine-Containing Compounds

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant in nature, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. nih.govnih.gov

In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. biophysics.org The signal will appear as a multiplet due to coupling with the adjacent aromatic protons (ortho and meta protons). The typical chemical shift range for aryl fluorides provides a distinct fingerprint for structural confirmation. fda.govdiva-portal.org

Predicted ¹⁹F NMR Data for this compound

This table presents predicted data based on the analysis of structurally similar compounds.

| Fluorine Atom | Predicted Chemical Shift (δ) in ppm (relative to CFCl₃) | Multiplicity |

| Ar-F | ~ -115 to -118 | Multiplet (m) |

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of this compound and for identifying any related impurities or derivatives in a mixture. The compound would first be separated on an LC column, typically a reverse-phase column like a C18, and then introduced into the mass spectrometer.

The resulting mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or other adducts depending on the ionization source and mobile phase used. For this compound (Molecular Weight: 262.29 g/mol ), the protonated molecule [C₁₆H₁₆F₂O + H]⁺ would have an m/z of approximately 263.29. nih.gov Analysis of the fragmentation pattern can provide further structural confirmation, with expected losses of water (H₂O) from the alcohol and fragmentation of the butanol chain. The fragmentation would likely lead to a stable diphenylmethyl-type cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule and its fragments. chemicalbook.com For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₆F₂O.

The theoretical exact mass of the molecular ion [M]⁺ is 262.1169. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions. For example, the accurate mass measurement of the parent ion and its major fragments can definitively confirm the structure. The loss of water from the molecular ion would result in a fragment with the formula C₁₆H₁₄F₂ and an exact mass of 244.1067. Another likely fragmentation is the cleavage of the C-C bond adjacent to the phenyl rings, yielding a highly stable bis(4-fluorophenyl)methyl cation [C₁₃H₉F₂]⁺ with an exact mass of 203.0672.

Predicted HRMS Fragmentation Data for this compound

This table presents predicted data based on structural analysis.

| Ion Formula | Description | Predicted m/z |

| [C₁₆H₁₆F₂O]⁺ | Molecular Ion (M⁺) | 262.1169 |

| [C₁₆H₁₄F₂]⁺ | [M - H₂O]⁺ | 244.1067 |

| [C₁₃H₉F₂]⁺ | Bis(4-fluorophenyl)methyl cation | 203.0672 |

| [C₁₀H₁₂FO]⁺ | [M - C₆H₄F]⁺ | 167.0872 |

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. These methods are widely employed in quality control, metabolic studies, and environmental analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For fluorinated compounds, specialized fluorinated stationary phases can offer enhanced selectivity and resolution. chromatographyonline.com

The retention behavior of this compound in HPLC is influenced by the hydrophobicity imparted by the two 4-fluorophenyl groups. Studies on similar lightly fluorinated compounds have shown that they are generally more retentive than their non-fluorinated counterparts on standard C8 or C18 columns. nih.gov The use of fluorinated columns, such as those with n-C8F17 stationary phases, can further exploit the unique interactions of fluorinated analytes, leading to improved separation from other components in a mixture. nih.gov

A typical HPLC method for the analysis of this compound might involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. Detection is commonly achieved using a UV detector, as the phenyl rings provide strong chromophores. For more complex matrices or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity. chromatographyonline.comumn.edu

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Compounds

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations, greater resolution, and increased sensitivity compared to traditional HPLC. These advantages are particularly beneficial for the analysis of complex mixtures containing this compound and its derivatives.

The principles of separation in UPLC are similar to HPLC, but the enhanced efficiency allows for more rapid method development and higher sample throughput. For fluorinated compounds, the increased resolution of UPLC can be critical in separating structurally similar isomers or impurities. The coupling of UPLC with high-resolution mass spectrometry (UPLC-HRMS) is a powerful tool for the non-targeted analysis of complex samples, enabling the identification of unknown metabolites or degradation products of this compound. chromatographyonline.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability. A common derivatization reaction for alcohols is silylation, which converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification based on the mass spectrum of the analyte. nih.gov The fragmentation pattern in the mass spectrum can provide valuable structural information. For instance, the analysis of similar compounds like 4-chloro-1-butanol (B43188) by GC-MS has proven to be a sensitive and robust method for detecting trace-level impurities. nih.gov A GC-MS method for this compound would likely involve a non-polar or medium-polarity capillary column and temperature programming to ensure efficient separation. epa.gov

Table 2: Representative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

The process of X-ray crystallography involves growing a single crystal of the compound, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the diffraction pattern is collected. nih.gov The data is then processed to generate an electron density map, from which the atomic positions can be determined and refined. The resulting structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the fluorophenyl rings, which govern the crystal packing.

Table 3: Crystallographic Data for a Related Bis(phenyl) Compound (1,4-bis(diphenylphosphino)butane)

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.826 | researchgate.net |

| b (Å) | 8.862 | researchgate.net |

| c (Å) | 12.517 | researchgate.net |

| α (°) ** | 100.29 | researchgate.net |

| β (°) | 102.67 | researchgate.net |

| γ (°) ** | 104.22 | researchgate.net |

| V (ų) | 592.5 | researchgate.net |

| Z | 1 | researchgate.net |

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. shilab-fdu.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A prominent feature would be a broad absorption band in the region of 3550–3230 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. docbrown.info The C-H stretching vibrations of the aliphatic butan-1-ol chain and the aromatic phenyl rings would appear in the 3100–2850 cm⁻¹ region.

The presence of the 4-fluorophenyl groups will give rise to several characteristic peaks. The C-F stretching vibration typically appears as a strong band in the 1250–1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to produce several bands in the 1600–1450 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, which can be used for its identification. docbrown.info

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of this compound, the symmetric vibrations of the non-polar bonds are often more intense. The C=C stretching vibrations of the phenyl rings are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹. The C-F bond can also exhibit a Raman active stretching mode. The study of related compounds like flurazepam, which also contains a fluorophenyl group, has shown characteristic Raman bands that help in its identification. nih.gov For instance, strong lines near 1615 cm⁻¹ in the Raman spectra of similar compounds are assigned to the C=N stretch, highlighting how this technique can pinpoint specific functional groups. nih.gov

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching (H-bonded) | 3550 - 3230 (broad) | IR |

| C-H (aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (aliphatic) | Stretching | 3000 - 2850 | IR, Raman |

| C=C (aromatic) | Stretching | 1600 - 1450 | IR, Raman (strong) |

| C-O | Stretching | 1260 - 1000 | IR |

| C-F | Stretching | 1250 - 1000 | IR (strong), Raman |

Computational Chemistry and Theoretical Modeling of 4,4 Bis 4 Fluorophenyl Butan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 4,4-Bis(4-fluorophenyl)butan-1-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be used to optimize the molecule's geometry and predict its reactivity. The presence of two fluorophenyl groups and a flexible butanol chain suggests a complex potential energy surface with multiple possible conformations that could be explored using DFT. These calculations would be the foundation for further analysis of the molecule's electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability. A large gap suggests high stability, while a small gap implies higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the oxygen atom of the hydroxyl group, which are the primary sites for electron donation. Conversely, the LUMO would likely be distributed over the anti-bonding orbitals of the phenyl rings, indicating these are the most probable sites for accepting electrons.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Formula | Significance | Hypothetical Value (a.u.) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -0.25 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | 0.20 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 0.25 |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | 0.05 |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 0.10 |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | -0.15 |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 0.1125 |

Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from a DFT analysis. They are consistent with a stable organic molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. In the context of this molecule, QTAIM could identify and characterize the C-F, C-C, C-O, and O-H bonds by locating bond critical points in the electron density. The properties at these points, such as the electron density and its Laplacian, would describe the nature of these bonds (e.g., covalent vs. polar covalent).

An Electrostatic Surface Potential (ESP) map visualizes the charge distribution on the molecule's surface. It is invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, the ESP map would show negative potential (typically colored red) around the electronegative fluorine and oxygen atoms, indicating these are regions rich in electrons and susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue color), marking it as an electrophilic site prone to nucleophilic attack. The phenyl rings would show a mixed potential, with the fluorine substitution influencing the charge distribution across the aromatic system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the molecule's dynamic behavior over time. An MD simulation of this compound would model the movements of its atoms, revealing its conformational flexibility. The simulation would show how the butanol chain twists and turns and how the two fluorophenyl groups rotate relative to each other.

When placed in a solvent like water or an organic solvent, MD simulations can model the explicit interactions between the solute and solvent molecules. This would be particularly insightful for understanding how the polar hydroxyl group forms hydrogen bonds with water and how the largely nonpolar fluorophenyl groups interact with different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate a molecule's structural or computed properties (descriptors) with its biological activity. While no specific QSAR models focused solely on this compound are prominent in the literature, it could be included in larger datasets for building QSAR models for a particular biological target.

In a hypothetical QSAR study, descriptors for this molecule would be calculated. These could include electronic properties from DFT (like HOMO/LUMO energies), steric parameters, and lipophilicity (LogP). A QSAR model might look like a linear equation:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

By fitting this equation to a set of molecules with known activities, the model could predict the activity of new compounds. For this compound, key descriptors would likely be related to its hydrophobicity, the electronic influence of the fluorine atoms, and its hydrogen bonding capacity.

QSAR for Environmental Partitioning Prediction (e.g., Octanol-Water Partition Coefficient)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with a specific property, such as its environmental partitioning behavior. nih.gov The octanol-water partition coefficient (Kow, often expressed as log Kow or log P) is a critical parameter for predicting the environmental fate of chemicals, as it measures a substance's lipophilicity (fat solubility) versus its hydrophilicity (water solubility). researchgate.net For this compound, a QSAR model would predict its log Kow value by analyzing its structural components.

Various QSAR models, such as those based on stepwise multiple linear regression, can be developed using descriptors derived from density-functional theory calculations or other computational methods. researchgate.netnih.gov However, studies have shown that standard models like ClogP can be inaccurate for highly fluorinated compounds, sometimes underestimating log Kow values by several orders of magnitude, necessitating the use of more sophisticated models like SPARC or COSMOtherm for better accuracy. ethz.ch

Below is an illustrative table demonstrating how a QSAR model might deconstruct this compound to predict its log Kow. The values are for demonstration purposes and are based on general fragment contribution principles.

| Molecular Fragment | Type | General Contribution to log Kow |

| Phenyl Group | Lipophilic | Positive |

| Fluorine Substituent | Lipophilic | Positive |

| Butyl Chain (-C4H8-) | Lipophilic | Positive |

| Hydroxyl Group (-OH) | Hydrophilic | Negative |

This table is for illustrative purposes to demonstrate the QSAR concept.

Application of Fragment-Based QSAR Models

Fragment-based QSAR is a specific approach that breaks down a molecule into a predefined set of chemical substructures or fragments. nih.gov Each fragment is assigned a numerical value representing its contribution to the property being modeled. This method is advantageous as it does not require 3D alignment of molecules and can be automated for large datasets.

For this compound, a fragment-based model would dissect the molecule as shown in the table below. The model, having been trained on a large set of compounds with experimentally determined properties, would sum the contributions of these fragments to predict a final value for an endpoint like the octanol-water partition coefficient. The model assumes that each fragment's contribution is independent of the others. For instance, the contribution of a p-fluorophenyl group is considered constant regardless of the alkane chain it is attached to.

| Structural Component | Fragment Representation | Number of Occurrences |

| 4-Fluorophenyl group | F-C6H4- | 2 |

| Methine group | >CH- | 1 |

| Methylene (B1212753) group | -CH2- | 2 |

| Primary alcohol group | -CH2OH | 1 |

This table illustrates the deconstruction of this compound into fragments for a fragment-based QSAR model.

This method allows for the rapid screening of virtual compounds and the prediction of their physicochemical properties before synthesis.

Studies of Intermolecular Interactions and Their Energetics

Hydrogen Bonding Interactions (e.g., OH...π, CH...F)

The structure of this compound allows for several types of weak intermolecular and intramolecular hydrogen bonds that are crucial in determining its conformation and crystal packing.

OH...π Interactions : The hydroxyl (-OH) group on the butanol chain can act as a hydrogen bond donor. The electron-rich π-system of the fluorophenyl rings can act as a hydrogen bond acceptor. This results in an OH...π interaction, where the hydrogen atom of the hydroxyl group is attracted to the face of the aromatic ring. This type of interaction is a significant force in the self-assembly of aromatic molecules. Computational studies have shown that hydrogen bonding to an aromatic ring can lead to π-depletion, which in turn can affect and potentially strengthen stacking interactions. rsc.org

Charge-Dipole Interactions and Stabilization of Cationic Intermediates

In certain chemical reactions, a cationic intermediate may form at the C4 position (the carbon atom bonded to both phenyl rings) of the butanol chain. The stability of this benzylic carbocation is critical to the reaction pathway and is significantly influenced by the electronic properties of the two para-fluorophenyl substituents.

A carbocation is an electron-poor species, and its stability is enhanced by any factor that can donate electron density. libretexts.orglibretexts.org The p-fluorophenyl group has two opposing electronic effects:

Inductive Effect (-I) : Fluorine is a highly electronegative atom, so it withdraws electron density from the benzene (B151609) ring through the sigma bond framework. This effect is inherently destabilizing to a nearby positive charge.

Resonance Effect (+M) : The fluorine atom has lone pairs of electrons that can be donated into the π-system of the benzene ring through resonance. When a positive charge is present on the benzylic carbon, this charge is delocalized onto the ortho and para positions of the ring. ucalgary.ca The fluorine atom at the para position can directly stabilize this delocalized positive charge via its +M effect.

For halogens, the resonance effect often dominates in stabilizing adjacent carbocations. The donation of electron density from the two fluorine atoms via resonance creates significant charge separation across the molecule, delocalizing the positive charge of the cationic intermediate. This charge delocalization results in a strong molecular dipole, and the interaction between the localized charge on the carbocation and this induced dipole is a key stabilizing charge-dipole interaction. This stabilization facilitates the formation of the cationic intermediate, influencing the kinetics and mechanism of reactions involving this compound.

Mechanistic Investigations of Biological Interactions Involving 4,4 Bis 4 Fluorophenyl Butan 1 Ol

Molecular Target Identification and Binding Mechanisms

The specific molecular targets of 4,4-Bis(4-fluorophenyl)butan-1-ol are not extensively detailed in the provided search results. However, it is suggested that its mechanism of action involves interactions with various molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl rings are thought to enhance the compound's binding affinity to certain biological targets, potentially increasing its potency and selectivity. The hydroxyl group is also capable of participating in hydrogen bonding, which would further influence its interactions with biological molecules. The planar geometry of the para-fluorinated benzene (B151609) rings may also play a role in intermolecular interactions like dipole-dipole forces and π-π stacking.

Enzyme Interaction and Modulation Studies

While specific studies on the interaction of this compound with enzymes are not detailed, the potential for such interactions is recognized. The search results do describe studies on related compounds. For instance, derivatives of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines have been shown to bind to the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov Additionally, various microorganisms have been screened for their ability to stereoselectively reduce related butyrophenone (B1668137) compounds, indicating interactions with microbial oxidoreductases. nih.gov The study of butein, a chalcone, mentions its interaction with the enzyme cytochrome P450. researchgate.net These examples suggest that fluorinated phenyl compounds can interact with and modulate the activity of various enzymes.

Cellular Pathway Perturbations and Biological Responses (e.g., Proteasome Activity, Amyloid-Beta Induced Toxicity)

Research has explored the effects of related compounds on cellular pathways, particularly in the context of neurodegenerative diseases. A significant area of investigation is the mitigation of amyloid-beta (Aβ) induced toxicity, a key factor in Alzheimer's disease. researchgate.netnih.gov

Proteasome Activity: Proteasomes are crucial for degrading most intracellular proteins and are implicated in diseases such as cancer. nih.gov While direct studies on this compound and proteasome activity are not available, research on strigolactone (SL) signaling reveals that it involves the formation of a complex that leads to the ubiquitination and degradation of transcriptional corepressors by the proteasome. researchgate.net This indicates that complex organic molecules can influence proteasomal pathways.

Amyloid-Beta Induced Toxicity: Studies have shown that certain synthetic peptides can neutralize the neurotoxic effects of Aβ oligomers. researchgate.net For instance, the pentapeptide LPYFDa has been demonstrated to protect neurons from Aβ42-induced cell death in vitro and preserve memory in vivo. researchgate.net Similarly, 4,4′-methylenediphenol, a component of Gastrodia elata, has been found to reduce Aβ-induced paralysis and protein deposition in a C. elegans model of Alzheimer's disease. nih.gov Another compound, 4-Phenylbutyric acid (4-PBA), has been shown to lessen Aβ proteotoxicity in C. elegans by activating the heat shock response. nih.gov These findings highlight the potential for compounds with phenyl groups to interfere with the pathological processes induced by amyloid-beta.

Computational Approaches to Elucidating Biological Interactions

Computational methods are increasingly used to predict and understand the interactions between small molecules and biological targets.

Molecular Docking for Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. unar.ac.idmdpi.com This method has been applied to various compounds to understand their potential biological activities. For example, docking studies with dihydropyrimidine (B8664642) phthalimide (B116566) hybrids at the dipeptidyl peptidase-4 (DPP-4) active site helped to elucidate their binding properties. mdpi.com Similarly, docking simulations of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (B1245722) derivatives with proteins like "AbA"-dehydrogenase and an anti-inflammatory protein hydrolase suggested potential antioxidant and anti-inflammatory properties based on their binding affinities. unar.ac.id For atypical dopamine transporter (DAT) inhibitors, molecular modeling predicts binding to an inward-facing conformation of DAT. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com This approach can be used for virtual screening to find new molecules with desired biological effects. dovepress.com It is particularly useful when the three-dimensional structure of the target protein is known, allowing for the creation of a pharmacophore query based on the protein's active site. dovepress.com Pharmacophore models can also be used to predict ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties by identifying potential interactions with drug-metabolizing enzymes. dovepress.com

Structure-Activity Relationship (SAR) Studies of Fluorinated Butanol Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.com

The introduction of fluorine into a molecule can significantly alter its properties. Fluorine's high electronegativity and small size can impact a compound's binding affinity to its target. nih.gov For instance, in classical cannabinoids, fluorine substitution had a notable effect on CB1 receptor binding. nih.gov The position of fluorine substitution can also be critical; for example, among monofluoro-substituted YC-1 analogs, the ortho derivative showed better inhibitory activity than the meta or para derivatives. nih.gov

In the context of butanol derivatives, SAR studies have explored how modifications to the butanol side chain and the phenyl rings affect activity. For example, in a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring improved metabolic stability while maintaining affinity for the dopamine transporter. nih.gov The length and nature of the side chain are also important, as demonstrated in studies of Δ8-THC analogs where a seven-carbon side chain was found to be near-optimal for cannabinoid activity. nih.gov

The following table summarizes some related fluorinated compounds and their observed biological activities:

| Compound Name | Biological Activity/Target |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Dopamine Transporter (DAT) and Serotonin Transporter (SERT) inhibitors nih.gov |

| 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)butan-1-one | Substrate for microbial reduction by oxidoreductases nih.gov |

| 1-Fluoro-1-deoxy-Δ8-THC analogs | Cannabinoid receptor 1 (CB1) binding nih.gov |

| 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | Binds to dopamine and serotonin receptor subtypes nih.gov |

Impact of Fluorine Substitution on Molecular Recognition and Biological Activity

Furthermore, the electron-withdrawing nature of fluorine can influence the electrostatic interactions between the ligand and the receptor's binding pocket. These interactions are crucial for the stable binding and subsequent modulation of the receptor's activity. The introduction of fluorine can also induce conformational changes in the molecule, potentially leading to a more favorable orientation for receptor binding.

A study on fluorinated quinoline (B57606) analogs demonstrated that the introduction of fluorine atoms can significantly alter the physical and chemical properties of the compounds, such as lipophilicity and water solubility, which in turn affects their biological activity. nih.gov While not directly focused on this compound, this research underscores the general principles of how fluorine substitution can modulate the biological profile of a molecule.

Comparative Analysis with Non-Fluorinated and Other Halogenated Analogues

For instance, a study on the synthesis and biological evaluation of halogenated analogs of salvinorin A, a potent κ-opioid receptor agonist, revealed that the type of halogen atom significantly impacts binding affinity. nih.govnih.gov The study found that the affinity to the kappa receptor increased with the atomic radius of the halogen (I > Br > Cl > F), suggesting that factors beyond simple electronegativity, such as polarizability and the potential for halogen bonding, play a significant role in molecular recognition. nih.govnih.gov

In the context of diphenylbutylpiperidine antipsychotics, a study on analogs of penfluridol (B1679229) with modifications in the linker between the diphenylmethyl moiety and the piperidine ring showed that it is possible to reduce central nervous system activity while retaining anticancer properties. nih.govnih.gov This suggests that the different biological activities of these compounds can be selectively modulated. A comparative study of penfluridol with its non-fluorinated or other halogenated analogs would be invaluable in dissecting the specific contribution of the fluorine atoms to its antipsychotic versus other biological effects. The synthesis of such analogs has been described in the literature, paving the way for future comparative evaluations. researchgate.net

The table below presents a hypothetical comparative analysis based on general principles of halogen substitution in medicinal chemistry, which would require experimental validation for the specific case of this compound and its derivatives.

| Compound | Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Potential Impact on Biological Activity |

| 4,4-Diphenylbutan-1-ol | None | N/A | N/A | Baseline activity; susceptible to metabolic oxidation at the para-positions. |

| This compound | Fluorine | 3.98 | 1.47 | Enhanced metabolic stability, altered lipophilicity, potential for specific fluorine-protein interactions. |

| 4,4-Bis(4-chlorophenyl)butan-1-ol | Chlorine | 3.16 | 1.75 | Increased lipophilicity compared to fluorine analog; potential for halogen bonding. |

| 4,4-Bis(4-bromophenyl)butan-1-ol | Bromine | 2.96 | 1.85 | Further increased lipophilicity; stronger potential for halogen bonding than chlorine. |

This comparative framework highlights the nuanced effects that different halogens can have on the physicochemical properties and, consequently, the biological activity of a molecule. The choice of fluorine in this compound and its derivatives is a deliberate design strategy to optimize its pharmacokinetic and pharmacodynamic profile for its intended therapeutic applications.

Research Applications of 4,4 Bis 4 Fluorophenyl Butan 1 Ol in Specialized Fields

Role as a Key Intermediate in Advanced Organic Synthesis

4,4-Bis(4-fluorophenyl)butan-1-ol serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure is particularly amenable to further functionalization, allowing chemists to construct intricate molecular architectures.

Synthesis of Complex Organic Molecules (e.g., Penfluridol (B1679229), Fluspirilene)

A primary application of this compound is its role as a key intermediate in the synthesis of certain antipsychotic drugs. For instance, it is a precursor in the production of Penfluridol. The synthesis of Penfluridol has been approached through various routes, with some processes starting from 4,4'-difluorobenzophenone (B49673) and involving multiple steps to construct the butyl side chain. In some synthetic pathways, this compound is formed and subsequently converted to a derivative, such as 1,1-bis(4-fluorophenyl)-4-chlorobutane, which is then reacted with another complex fragment to yield the final Penfluridol molecule. researchgate.net

Similarly, this compound is an important intermediate in the synthesis of Fluspirilene, another long-acting antipsychotic drug. A patented process describes the synthesis of a key intermediate for Fluspirilene, 4,4'-(4-chlorobutane-1,1-diyl)bis(fluorobenzene), starting from this compound. nih.gov In this process, the alcohol is reacted with thionyl chloride in the presence of pyridine (B92270) to replace the hydroxyl group with a chlorine atom, yielding the desired chloro-derivative with high purity. nih.gov The synthesis of this compound itself can be achieved by the reduction of 4,4-Bis(4-fluorophenyl)butyric acid using reagents like lithium aluminum hydride. chemicalbook.com

Contributions to Medicinal Chemistry Research and Drug Discovery Efforts

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. The bis(4-fluorophenyl)methyl group is a feature of several biologically active compounds, and as an intermediate, this alcohol plays a role in the exploration of new therapeutic agents.

Exploration in Neuropharmacology-Related Research

Given its role as a precursor to neuroleptic drugs like Penfluridol and Fluspirilene, this compound is inherently linked to neuropharmacological research. The diphenylbutylpiperidine class of antipsychotics, to which these drugs belong, is known for its dopamine (B1211576) receptor antagonist activity. Research in this area involves synthesizing and evaluating new derivatives to understand structure-activity relationships, with the aim of developing agents with improved efficacy and side-effect profiles. The synthesis of such novel butyrophenone (B1668137) analogs and other potential antipsychotic agents often requires intermediates like this compound. epa.govnih.gov

Significance as a Metabolite or Precursor in Xenobiotic Metabolism Studies (e.g., related to Pimozide)

In the context of xenobiotic metabolism, which is the study of how living organisms process foreign chemical substances, this compound is relevant as a precursor to drugs that undergo extensive metabolism. sigmaaldrich.com For example, the antipsychotic drug Pimozide is structurally related to Penfluridol and Fluspirilene, sharing the 4,4-bis(p-fluorophenyl)butyl moiety. evitachem.com Studies on the metabolism of such complex drugs are crucial to understanding their pharmacokinetic and pharmacodynamic profiles. While not definitively identified as a direct metabolite of Pimozide in the provided search results, its parent compound, 4,4-Bis(4-fluorophenyl)butyric acid, is a known metabolite. dtic.mil Therefore, this compound serves as a critical reference compound and precursor in studies designed to investigate the metabolic pathways of these complex xenobiotics.

Potential in Materials Science Research

While the primary applications of this compound are in the pharmaceutical and life sciences sectors, its chemical structure holds potential interest for materials science. Fluoroaromatic compounds are known for their unique properties, including thermal stability and altered electronic characteristics, which can be exploited in the design of advanced materials. researchgate.net However, specific research detailing the application of this compound in the development of new polymers or materials is not extensively documented in the available literature. Its precursor, 4,4-Bis(4-fluorophenyl)butyric acid, has been noted for potential applications in developing advanced materials or polymers, but this remains an area for further exploration. dtic.mil

Broader Context in Agrochemical Research and Development

In the field of agrochemical research, the introduction of fluorine into molecular structures is a widely used strategy to enhance the efficacy and stability of active ingredients. nih.govccspublishing.org.cn The presence of fluorine atoms can significantly alter a molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which in turn can lead to improved biological activity and more desirable environmental profiles. Fluoroaromatic groups, like the 4-fluorophenyl moiety in this compound, are common structural features in a significant percentage of modern agrochemicals. ccspublishing.org.cn

Although there is no direct evidence from the provided search results to suggest that this compound is itself used as an agrochemical, its structure is representative of the types of fluorinated building blocks that are of interest in the design and synthesis of new agricultural products. researchgate.net The study of such compounds contributes to a broader understanding of how fluoroaromatic scaffolds can be utilized to develop next-generation herbicides, fungicides, and insecticides.

Environmental Fate and Degradation Pathways of 4,4 Bis 4 Fluorophenyl Butan 1 Ol

Environmental Partitioning and Distribution Studies (e.g., in Water, Soil, Sediment)

Specific studies detailing the environmental partitioning of 4,4-Bis(4-fluorophenyl)butan-1-ol in water, soil, and sediment are not available in the reviewed literature. Environmental partitioning refers to the way a chemical distributes itself between different environmental compartments. This behavior is governed by the chemical's physical and chemical properties, such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

For organic compounds, sorption to soil and sediment is a key process influencing their mobility and bioavailability. core.ac.uknih.govnih.gov This process is often controlled by factors such as the soil's organic matter content, clay mineralogy, and pH. core.ac.uknih.govresearchgate.netcsic.es Without experimental data for this compound, its tendency to adsorb to soil and sediment particles versus remaining dissolved in water cannot be definitively stated.

Biodegradation Mechanisms and Kinetics in Environmental Compartments

There is no specific information regarding the biodegradation mechanisms or kinetics for this compound in any environmental compartment. Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. Studies on other fluorinated organic compounds, such as 4-fluorobenzoate (B1226621) and 4-fluorophenol, show that microorganisms can evolve pathways to cleave the carbon-fluorine bond and degrade the molecule, often involving hydroxylation and ring-cleavage steps. nih.govnih.gov However, it is unknown if similar pathways are relevant for this compound. The persistence of related bisphenol compounds has also been noted, with some metabolites showing resistance to further degradation. nih.gov

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

No studies on the abiotic degradation pathways for this compound were found. Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The primary mechanisms are typically:

Photolysis: Degradation by light, particularly ultraviolet (UV) radiation from the sun.

Hydrolysis: Breakdown in the presence of water. The rate of hydrolysis can be significantly influenced by pH.

The molecular structure of this compound, containing two fluorophenyl groups, suggests it may absorb light in the environmental UV spectrum, but no photolysis rate data or degradation products have been documented. Similarly, the primary alcohol group could potentially undergo reactions, but its susceptibility to hydrolysis under typical environmental conditions (pH 5-9) is uncharacterized.

Persistence Assessment Methodologies and Screening Criteria

Specific persistence assessments for this compound using established methodologies have not been published. Persistence is a measure of the time a chemical remains in the environment before being broken down. epa.gov Assessment methodologies often involve laboratory simulation tests that measure the half-life of a substance in water, soil, and sediment under controlled conditions. Screening criteria, such as those used in regulations like REACH, use these half-lives to classify substances as persistent (P) or very persistent (vP). Due to the absence of degradation data (both biotic and abiotic), a formal persistence assessment for this compound cannot be conducted.

Bioaccumulation Potential Assessment and Modeling

A bioaccumulation potential assessment for this compound is not available in the public domain. Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment (bioconcentration) or through the consumption of food containing the chemical. wikipedia.org The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Kow), with high Kow values indicating a greater potential to accumulate in fatty tissues. sfu.ca

The key metrics for assessment are the bioconcentration factor (BCF) and the bioaccumulation factor (BAF). wikipedia.orgepa.gov These factors are ratios of the chemical's concentration in an organism to its concentration in the surrounding environment (water for BCF). wikipedia.org No empirically measured or modeled BCF or BAF values for this compound were found.

Metabolism in Environmental Organisms

No research was identified that investigates the metabolism of this compound in any environmental organism (e.g., fish, invertebrates, microorganisms). When a chemical is taken up by an organism, it may be metabolized, which can lead to its detoxification and excretion or, in some cases, its transformation into more toxic byproducts. nih.gov Studies on other fluorinated pharmaceuticals and industrial chemicals in aquatic organisms have shown that metabolism rates can vary widely, influencing the compound's ultimate bioaccumulation and toxicity. epa.govnih.gov Without such studies for this compound, its metabolic fate in the food web remains unknown.